N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O4S2 and its molecular weight is 530.48. The purity is usually 95%.
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Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride, with the CAS number 1216839-66-5, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
The compound's molecular formula is C22H25ClN3O4S2, with a molecular weight of 530.5 g/mol. Its structural features include a benzothiazole moiety and a methylsulfonyl group, which are known to enhance pharmacological properties.
Property | Value |
---|---|
CAS Number | 1216839-66-5 |
Molecular Formula | C22H25ClN3O4S2 |
Molecular Weight | 530.5 g/mol |
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
- Antimicrobial Properties : It has demonstrated significant antibacterial and antifungal activities, with studies indicating effective inhibition against various pathogens .
- Neuroprotective Effects : Some derivatives of benzothiazole compounds have shown potential in protecting neuronal cells from damage, suggesting that this compound may also possess neuroprotective properties .
Pharmacological Studies
- Antimicrobial Activity : In vitro assays have shown that the compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for certain strains was found to be as low as 50 μg/mL .
- Anticancer Activity : Research indicates that the compound can inhibit cancer cell proliferation in various human cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast and colon cancer cells .
- Neuroprotective Activity : Preliminary studies suggest that the compound may reduce oxidative stress in neuronal cells, thus providing protective effects against neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 50 μg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Inhibition
In another investigation, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results revealed significant inhibition of cell growth with IC50 values of 5 μM and 8 μM, respectively, indicating its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2.ClH/c1-32(28,29)20-6-3-2-5-17(20)21(27)26(10-4-9-25-11-13-30-14-12-25)22-24-18-8-7-16(23)15-19(18)31-22;/h2-3,5-8,15H,4,9-14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYHOFTZCLUVRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.